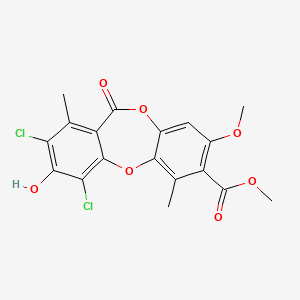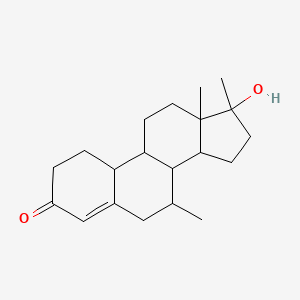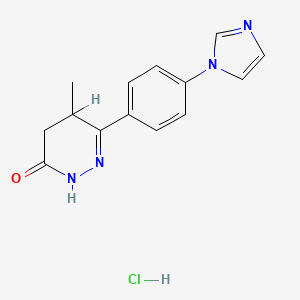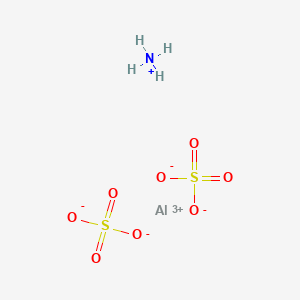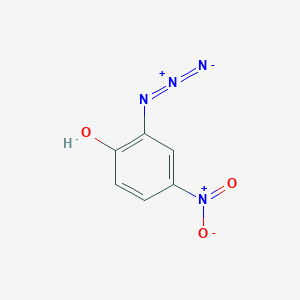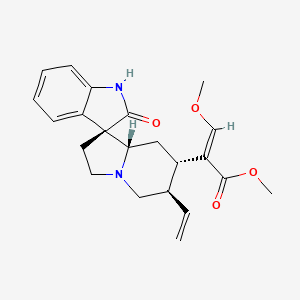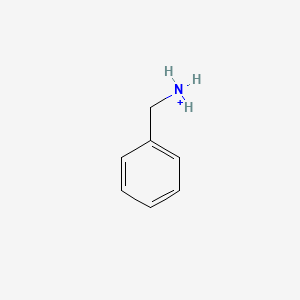
Tin(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(4+), also known as tinzaparin sodium, is a low molecular weight heparin used primarily as an anticoagulant. It is derived from heparin and is used to prevent and treat blood clots in conditions such as deep vein thrombosis and pulmonary embolism. Tin(4+) works by inhibiting the formation of fibrin clots, thus allowing normal blood flow through the arteries and veins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin(4+) is synthesized through the controlled enzymatic depolymerization of heparin, which is extracted from porcine intestinal mucosa. The enzyme heparinase from Flavobacterium heparinum is used in this process. The majority of the components have a 2-O-sulpho-4-enepyranosuronic acid structure at the non-reducing end and a 2-N,6-O-disulpho-D-glucosamine structure at the reducing end of the chain .
Industrial Production Methods: The industrial production of Tin(4+) involves several steps:
- Extraction of heparin from porcine intestinal mucosa.
- Controlled enzymatic depolymerization using heparinase.
- Purification and stabilization of the resulting tinzaparin sodium.
- Formulation into a sterile solution for injection, with the addition of stabilizers such as sodium metabisulfite and preservatives like benzyl alcohol .
Analyse Chemischer Reaktionen
Types of Reactions: Tin(4+) primarily undergoes enzymatic reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its therapeutic use.
Common Reagents and Conditions:
Heparinase: Used for the depolymerization of heparin.
Sodium hydroxide: May be added to achieve a pH range of 5.0 to 7.5 during formulation
Major Products Formed: The major product formed from the enzymatic depolymerization of heparin is tinzaparin sodium, which retains the anticoagulant properties of heparin but with a lower molecular weight and enhanced bioavailability .
Wissenschaftliche Forschungsanwendungen
Tin(4+) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and behavior of low molecular weight heparins.
Biology: Investigated for its interactions with various biological molecules and its effects on cellular processes.
Medicine: Extensively used in the prevention and treatment of thromboembolic disorders.
Wirkmechanismus
Tin(4+) exerts its anticoagulant effects by binding to the plasma protein antithrombin III. This complex formation accelerates the inhibition of factor Xa, a key enzyme in the coagulation cascade. The affinity of tinzaparin for factor Xa is significantly higher than that of unbound antithrombin III, making it a potent inhibitor of blood clot formation .
Vergleich Mit ähnlichen Verbindungen
- Eliquis (apixaban)
- Xarelto (rivaroxaban)
Comparison:
- Mechanism of Action: While Tin(4+) works by enhancing the activity of antithrombin III to inhibit factor Xa, Eliquis and Xarelto directly inhibit factor Xa without the need for antithrombin III.
- Administration: Tin(4+) is administered subcutaneously, whereas Eliquis and Xarelto are taken orally.
- Bioavailability: Tin(4+) has a bioavailability of 90% for anti-Xa activity, while Eliquis and Xarelto have different pharmacokinetic profiles .
Tin(4+)’s uniqueness lies in its enzymatic derivation from heparin and its specific mechanism of action involving antithrombin III, which distinguishes it from other direct factor Xa inhibitors .
Eigenschaften
CAS-Nummer |
22537-50-4 |
|---|---|
Molekularformel |
Sn+4 |
Molekulargewicht |
118.71 g/mol |
IUPAC-Name |
tin(4+) |
InChI |
InChI=1S/Sn/q+4 |
InChI-Schlüssel |
SYRHIZPPCHMRIT-UHFFFAOYSA-N |
SMILES |
[Sn+4] |
Kanonische SMILES |
[Sn+4] |
Synonyme |
2 Propenoic acid, 3 phenyl 2-Propenoic acid, 3-phenyl- 3-phenyl- 2-Propenoic acid Innohep tinzaparin tinzaparin sodium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


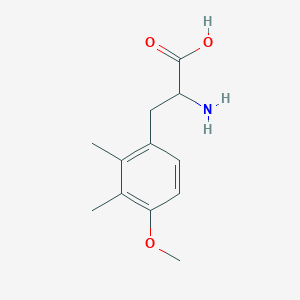

![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)
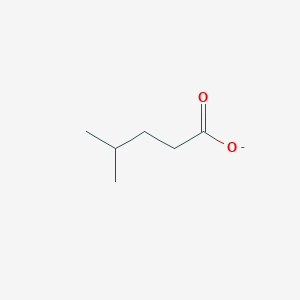
![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)
